molecular formula C6H9N3O B3354816 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- CAS No. 61191-40-0

2(1H)-Pyridinone, 4-hydrazinyl-6-methyl-

Cat. No.: B3354816
CAS No.: 61191-40-0
M. Wt: 139.16 g/mol
InChI Key: AZBGMCBTHHPFMF-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a pyridinone ring substituted with a hydrazinyl group at the 4-position and a methyl group at the 6-position. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- typically involves the reaction of 4-chloropyrimidine with hydrazine hydrate in ethanol under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group. The product is then isolated by distillation and purification processes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides or nitroso compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or modification of their function. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

  • 4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine
  • 4-Hydrazinyl-6-methyl-2-(methylthio)pyrimidine
  • 4-Hydrazino-6-methyl-2-pyrimidinamine

Uniqueness: 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-hydrazinyl-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-2-5(9-7)3-6(10)8-4/h2-3H,7H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBGMCBTHHPFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484652
Record name 4-hydrazinyl-6-methyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61191-40-0
Record name 4-hydrazinyl-6-methyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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